Glyceryl-2-13C trihexadecanoate Glyceryl-2-13C trihexadecanoate
Brand Name: Vulcanchem
CAS No.: 287111-33-5
VCID: VC3949315
InChI: InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i48+1
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Molecular Formula: C51H98O6
Molecular Weight: 808.3 g/mol

Glyceryl-2-13C trihexadecanoate

CAS No.: 287111-33-5

Cat. No.: VC3949315

Molecular Formula: C51H98O6

Molecular Weight: 808.3 g/mol

* For research use only. Not for human or veterinary use.

Glyceryl-2-13C trihexadecanoate - 287111-33-5

Specification

CAS No. 287111-33-5
Molecular Formula C51H98O6
Molecular Weight 808.3 g/mol
IUPAC Name 2,3-di(hexadecanoyloxy)(213C)propyl hexadecanoate
Standard InChI InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i48+1
Standard InChI Key PVNIQBQSYATKKL-KRXTUEGCSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[13CH](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Introduction

Chemical Structure and Isotopic Labeling

Molecular Architecture

Glyceryl-2-13C trihexadecanoate consists of a glycerol backbone where the central carbon (sn-2 position) is enriched with the 13C isotope. Each hydroxyl group of the glycerol is esterified with a hexadecanoic acid (C16:0) chain. The 13C labeling at the sn-2 position is strategically significant, as this carbon is metabolically distinct in lipid processing pathways .

Key Structural Features:

  • Glycerol Backbone: HOCH2CH(13CH2OOCR)CH2OHOOCR\text{HOCH}_2\text{CH}(^{13}\text{CH}_2\text{OOCR})\text{CH}_2\text{OH} \rightarrow \text{OOCR} after esterification.

  • Fatty Acid Chains: Three palmitoyl groups (CH3(CH2)14COO\text{CH}_3(\text{CH}_2)_{14}\text{COO}-) .

  • Isotopic Purity: ≥99 atom % 13C at the sn-2 position, ensuring minimal interference from natural abundance isotopes .

Table 1: Molecular Properties of Glyceryl-2-13C Trihexadecanoate

PropertyValueSource
Molecular FormulaC51H98O6\text{C}_{51}\text{H}_{98}\text{O}_6
Molecular Weight808.3 g/mol
CAS Number287111-33-5
Isotopic Label Positionsn-2 Glycerol Carbon
Purity≥98% Chemical, 99% 13C

Applications in Metabolic Research

13C Metabolic Flux Analysis (MFA)

Glyceryl-2-13C trihexadecanoate is widely used to investigate lipid biosynthesis and degradation. In Yarrowia lipolytica studies, 13C-labeled tracers revealed flux through the glyoxylate shunt and tricarboxylic acid (TCA) cycle, highlighting malate transport as a key energy node . Similarly, in cancer cell models, 13C MFA traced the reductive carboxylation of α-ketoglutarate, a pathway upregulated under hypoxia .

Table 2: Key Metabolic Pathways Probed Using Glyceryl-2-13C Trihexadecanoate

PathwayOrganism/Cell TypeFindingsSource
Lipid BiosynthesisYarrowia lipolyticaGlyoxylate shunt contributes 22% to flux
Reductive CarboxylationHeLa Cells40% of acetyl-CoA derived from glutamine
β-OxidationRat Hepatocytessn-2 preference for phospholipid recycling

Lipidomics and Structural Elucidation

Mass spectrometry (MS) techniques, particularly MS³, utilize the 13C label to differentiate isobaric TAGs. For example, in RAW 264.7 macrophages, the 13C signature allowed unambiguous identification of 16:0/16:0/16:1 TAG species, avoiding confusion with 14:0/16:0/18:1 isomers .

Comparison with Analogous Isotopologues

Positional Isotopomers

  • Glyceryl-1-13C Trihexadecanoate: 13C at sn-1; used to study phospholipid asymmetry .

  • Glyceryl-1,3-13C₂ Trihexadecanoate: Dual labeling for tracking bidirectional lipid fluxes .

Table 3: Isotopologue Comparison

Compound13C PositionApplicationSource
Glyceryl-2-13C Trihexadecanoatesn-2β-Oxidation, phospholipid remodeling
Glyceryl-1-13C Trihexadecanoatesn-1Lipoprotein metabolism
Glyceryl-1,3-13C₂ Trihexadecanoatesn-1,3Comprehensive TAG turnover

Analytical Methods and Regulatory Status

Mass Spectrometry

  • MS³ Fragmentation: Distinguishes sn-2 regioisomers via neutral loss of 13C-labeled fatty acids .

  • LC-MS: Quantifies isotopic enrichment in biological matrices with ≤5% error .

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